3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid
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Overview
Description
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simple thiophene derivative with similar chemical properties.
3-Methylthiophene: Another thiophene derivative with a methyl group at the 3-position.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.
Uniqueness
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to its specific structure, which combines a thiophene ring with an α,β-unsaturated carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, also known by its CAS number 920972-81-2, is an organic compound notable for its unique structure, which includes a thiophene ring and an enone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Molecular Formula : C₉H₈O₃S
Molecular Weight : 196.22 g/mol
Structure : The compound features a methyl group at position 3 and a thiophene ring, which enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its enone moiety, which acts as a Michael acceptor. This characteristic allows the compound to interact with nucleophiles in biological systems, leading to modulation of enzyme activities and signaling pathways. The following mechanisms have been identified:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to established antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activity data for this compound compared with similar compounds:
Compound Name | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
---|---|---|---|
This compound | 0.015 | 0.030 | Antimicrobial |
Ethyl 4-(ethyloxy)-2-oxobutenoate | 0.025 | 0.050 | Antimicrobial |
(E)-2-Oxo-4-(thiophen-2-yloxy)butanoic acid | 0.020 | 0.040 | Antimicrobial |
Compound with similar structure (e.g., 5-nitrothiophene) | 0.010 | 0.020 | Antimicrobial |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.015 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
- Anticancer Properties : Research has shown that this compound can reduce the viability of cancer cell lines such as A549 (lung cancer cells). In vitro assays indicated that it induces apoptosis in these cells, suggesting a pathway for further investigation into its use as an anticancer drug .
Comparative Analysis
The unique structural features of 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid differentiate it from other compounds with similar functionalities:
Compound Name | Unique Features |
---|---|
3-Methyl-2-oxo-4-(thiophen-2-yyl)butanoic acid | Contains both thiophene and enone moieties |
Ethyl 4-(ethyloxy)-2-octobutenoate | Lacks the thiophene ring |
(E)-2-Oxo-4-(thiophen-yloxy)butanoic acid | Contains an ether linkage instead of carboxylic acid |
The presence of the thiophene ring enhances the reactivity profile of this compound, making it a more potent candidate for drug development compared to structurally similar compounds.
Properties
CAS No. |
920972-81-2 |
---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-methyl-2-oxo-4-thiophen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C9H8O3S/c1-6(8(10)9(11)12)5-7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
QUGJVAZITQKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CS1)C(=O)C(=O)O |
Origin of Product |
United States |
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